molecular formula C12H9NO3 B14636832 3-(2-hydroxybenzoyl)-1H-pyridin-2-one CAS No. 54999-75-6

3-(2-hydroxybenzoyl)-1H-pyridin-2-one

Cat. No.: B14636832
CAS No.: 54999-75-6
M. Wt: 215.20 g/mol
InChI Key: VELKJIOBKHJMFF-UHFFFAOYSA-N
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Description

3-(2-Hydroxybenzoyl)-1H-pyridin-2-one is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a pyridinone ring substituted with a hydroxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxybenzoyl)-1H-pyridin-2-one typically involves the reaction of 2-hydroxybenzoyl chloride with 2-pyridone in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxybenzoyl)-1H-pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyridinone ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(2-oxobenzoyl)-1H-pyridin-2-one.

    Reduction: Formation of 3-(2-hydroxybenzyl)-1H-pyridin-2-one.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-(2-hydroxybenzoyl)-1H-pyridin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The hydroxybenzoyl group can form hydrogen bonds with active sites, while the pyridinone ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxybenzoyl)-1H-pyridin-2-one is unique due to its specific combination of a hydroxybenzoyl group and a pyridinone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

54999-75-6

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

3-(2-hydroxybenzoyl)-1H-pyridin-2-one

InChI

InChI=1S/C12H9NO3/c14-10-6-2-1-4-8(10)11(15)9-5-3-7-13-12(9)16/h1-7,14H,(H,13,16)

InChI Key

VELKJIOBKHJMFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CNC2=O)O

Origin of Product

United States

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